1,3-Dichloroisoquinoline-7-sulfonyl chloride 1,3-Dichloroisoquinoline-7-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 930396-15-9
VCID: VC8153331
InChI: InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H
SMILES: C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl
Molecular Formula: C9H4Cl3NO2S
Molecular Weight: 296.6 g/mol

1,3-Dichloroisoquinoline-7-sulfonyl chloride

CAS No.: 930396-15-9

Cat. No.: VC8153331

Molecular Formula: C9H4Cl3NO2S

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloroisoquinoline-7-sulfonyl chloride - 930396-15-9

Specification

CAS No. 930396-15-9
Molecular Formula C9H4Cl3NO2S
Molecular Weight 296.6 g/mol
IUPAC Name 1,3-dichloroisoquinoline-7-sulfonyl chloride
Standard InChI InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H
Standard InChI Key ITORBCGERYBPLT-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl
Canonical SMILES C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of an isoquinoline backbone—a fused benzene and pyridine ring—modified with two chlorine atoms at positions 1 and 3 and a sulfonyl chloride (-SO2_2Cl) group at position 7 (Figure 1). Computational studies predict a planar structure with bond angles consistent with aromatic systems .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name1,3-Dichloro-7-isoquinolinesulfonyl chloride
SMILESO=S(C1=CC2=C(C=C1)C=C(Cl)N=C2Cl)(Cl)=O
InChI KeyITORBCGERYBPLT-UHFFFAOYSA-N
XLogP3-AA (Partition Coefficient)3.47
Rotatable Bonds1

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include aromatic protons at δ 8.3–8.9 ppm and sulfonyl chloride-related deshielding effects .

  • IR: Strong absorption bands at 1365 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch) .

Synthesis and Manufacturing

Industrial Production Routes

The compound is synthesized via a two-step process:

  • Chlorination of Isoquinoline: 1,3-Dichloroisoquinoline is prepared by treating isoquinoline with phosphorus oxychloride (POCl3_3) under reflux .

  • Sulfonation: The dichlorinated intermediate undergoes sulfonation using chlorosulfonic acid (ClSO3_3H) to introduce the sulfonyl chloride group .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldPurity
ChlorinationPOCl3_3, 110°C, 6 hrs85%97%
SulfonationClSO3_3H, 0°C→RT, 12 hrs78%95%

Purification and Quality Control

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane. Purity ≥97% is verified by HPLC and elemental analysis .

Physicochemical Properties

Table 3: Physical Properties

PropertyValueSource
Melting Point121–122°C (lit.)
Boiling Point465.4±40.0°C (predicted)
Density1.672±0.06 g/cm3^3
SolubilitySoluble in DCM, THF; insoluble in H2_2O

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group (-SO2_2Cl) undergoes facile nucleophilic displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates .

Example Reaction:

1,3-Dichloro-7-isoquinolinesulfonyl chloride+R-NH21,3-Dichloro-7-isoquinolinesulfonamide+HCl\text{1,3-Dichloro-7-isoquinolinesulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{1,3-Dichloro-7-isoquinolinesulfonamide} + \text{HCl}

This reactivity is exploited in synthesizing protease inhibitors and kinase-targeted drugs .

Palladium-Catalyzed Cross-Coupling

Reaction TypeCatalystConditionsYield
SuzukiPd(PPh3_3)4_4K2_2CO3_3, DME, 80°C92%
StillePd2_2(dba)3_3CuI, P(o-tol)3_3, THF88%

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents (e.g., PARP inhibitors) and antiviral drugs. For example, coupling with L-proline tert-butyl ester yields a key intermediate for hepatitis C protease inhibitors .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves, lab coat
Eye DamageH318Use safety goggles
Respiratory ToxicityH335Use fume hood, respirator

Recent Advancements and Research Trends

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid generation of sulfonamide libraries for high-throughput screening .

Photocatalytic Functionalization

Visible-light-mediated C–H activation allows regioselective derivatization at position 4, expanding access to polysubstituted isoquinolines .

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